molecular formula C36H24F2N4 B11528475 5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole

5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole

Cat. No.: B11528475
M. Wt: 550.6 g/mol
InChI Key: QUOSBEOIIQHZIY-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole is a complex organic compound featuring multiple aromatic rings and fluorine atoms

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the formation of imidazole rings through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced imidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole include other fluorinated imidazole derivatives and aromatic compounds. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C36H24F2N4

Molecular Weight

550.6 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]-4-phenyl-1H-imidazole

InChI

InChI=1S/C36H24F2N4/c37-29-19-15-25(16-20-29)33-31(23-7-3-1-4-8-23)39-35(41-33)27-11-13-28(14-12-27)36-40-32(24-9-5-2-6-10-24)34(42-36)26-17-21-30(38)22-18-26/h1-22H,(H,39,41)(H,40,42)

InChI Key

QUOSBEOIIQHZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C7=CC=C(C=C7)F

Origin of Product

United States

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